2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-12-17-6-9-23(12)11-16(25)18-10-15-20-19-13-4-5-14(21-24(13)15)22-7-2-3-8-22/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGBNLDPHAEOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. The structural complexity of this compound suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is with a molecular weight of 335.4 g/mol. The compound features an imidazole ring and a triazole-pyridazine moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N7 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-(2-methylimidazol-1-yl)-N-{[6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in various signaling pathways. The imidazole and triazole rings are known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 0.24 µM to 1.18 µM against various cancer cell lines including HEPG2 and MCF7 . This suggests that the compound may also possess potent anticancer properties worthy of further investigation.
Antimicrobial Activity
Compounds containing imidazole and triazole moieties have been reported to exhibit antimicrobial activities against a range of pathogens. Notably, the ESKAPE pathogens are a group of bacteria known for their resistance to antibiotics. The structural features of the compound may contribute to its effectiveness against these pathogens .
Study on Anticancer Activity
In a comparative study involving several derivatives of triazole-pyridazine compounds, one derivative was found to have an IC50 value of 0.420 ± 0.012 µM against human alkaline phosphatase (ALP), indicating significant anticancer potential . This highlights the importance of structural modifications in enhancing biological activity.
Study on Antimicrobial Efficacy
Another study demonstrated that certain derivatives were inactive against Mycobacterium tuberculosis but effective against Gram-positive bacteria, suggesting that modifications in the side chains could tailor the antimicrobial spectrum .
Scientific Research Applications
Structure
The compound consists of several functional groups, including:
- Imidazole ring : Contributes to its biological activity.
- Triazole and pyridazine moieties : Implicated in interactions with biological targets.
- Pyrrolidine group : Enhances solubility and bioavailability.
Properties
The molecular formula is , with a molecular weight of approximately 306.4 g/mol. Its solubility and stability in various solvents make it suitable for biological assays.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth and metastasis, such as the TGF-beta signaling pathway. Inhibitors targeting this pathway have shown promise in reducing tumor size in various cancer models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens:
- Inhibition of ESKAPE Pathogens : Preliminary data indicates that derivatives can inhibit the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics. This includes activity against Gram-positive and Gram-negative bacteria .
Neurological Applications
Research has explored the neuroprotective effects of imidazole derivatives:
- Neuroprotection : Compounds with similar structures have demonstrated protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals:
- Structure-Activity Relationship (SAR) : Ongoing research aims to optimize the compound's efficacy and selectivity through SAR studies, allowing for tailored modifications that enhance its therapeutic profile .
Case Study 1: Cancer Treatment
A study conducted by Zhang et al. synthesized a series of triazole derivatives, including compounds structurally related to 2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. The results showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against various cancer cell lines (e.g., HEPG2, MCF7) .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of imidazole-based compounds against ESKAPE pathogens, derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than existing treatments. This highlights the potential for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the provided evidence:
Key Observations:
Structural Diversity: The target compound’s triazolo-pyridazine core distinguishes it from pyrrole-carboxamide (Compound 41) and benzimidazole-acetamide derivatives (Compounds 28–31). The 6-pyrrolidin-1-yl group on the pyridazine ring may improve solubility and bioavailability over trifluoromethylpyridine (Compound 41) or halogenated substituents (e.g., Compound 32 in ) .
Synthesis and Purity :
- Compound 41 achieved 98.67% HPLC purity via recrystallization and column chromatography, suggesting rigorous purification protocols .
- In contrast, benzimidazole-acetamides (28–31) required multiple steps (e.g., EDCI/HOBt coupling) and yielded lower-melting solids (210–245°C) .
- The target compound’s synthesis likely involves Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (analogous to Compound 48’s Suzuki reaction) .
Spectroscopic Characterization :
- Compound 41’s $ ^1H $-NMR (DMSO-$ d_6 $) showed peaks at δ 11.55 (imidazole NH) and δ 8.63 (pyridine proton), confirming regioselective substitution .
- Benzimidazole-acetamides (28–31) exhibited NH proton shifts at δ 10.5–12.0, consistent with hydrogen bonding in acetamide linkages .
Biological Implications: Triazolo-pyridazines are known kinase inhibitors (e.g., JAK2/STAT3 pathways), while imidazole-pyridine hybrids (Compound 48) target inflammatory mediators . The target compound’s pyrrolidine and methylimidazole groups may enhance target affinity compared to simpler analogs.
Research Findings and Limitations
- Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Structural analogs suggest moderate-to-high metabolic stability but require empirical validation.
- Contradictions : While Compound 41 achieved high purity (98.67%) via straightforward methods, benzo-oxazolo-oxazine derivatives (e.g., Compound 48) required advanced coupling techniques for moderate yields (75.6%) . This highlights variability in heterocyclic synthesis efficiency.
Q & A
Q. What spectroscopic methods are recommended to confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical. For NMR, analyze peaks corresponding to the pyrrolidine ring (δ ~2.8–3.5 ppm for N-CH₂ groups) and the methyl group on the imidazole (δ ~2.2 ppm). IR can confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H vibrations. MS should align with the molecular weight (calculated via exact mass analysis) .
Q. What synthetic steps are typically involved in preparing this compound?
The synthesis involves:
- Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl precursors.
- Introduction of the pyrrolidin-1-yl group at position 6 using nucleophilic substitution (e.g., reacting with pyrrolidine under reflux in DMF).
- Coupling the imidazole-acetamide moiety via amide bond formation (e.g., EDC/HOBt activation) .
Q. How can researchers validate the compound’s stability under experimental conditions?
Perform accelerated stability studies in solvents (e.g., DMSO, PBS) at varying temperatures (4°C, 25°C, 37°C) over 24–72 hours. Monitor degradation via HPLC and compare retention times with fresh samples. Stability in biological matrices (e.g., plasma) requires protein precipitation followed by LC-MS/MS analysis .
Advanced Research Questions
Q. What strategies optimize reaction yields during the coupling of the triazolo-pyridazine and imidazole-acetamide moieties?
- Use excess coupling agents (e.g., HATU or DCC) in anhydrous DMF at 0–4°C to minimize side reactions.
- Pre-activate the carboxylic acid group before introducing the amine.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography (gradient elution) .
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, redox environment) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and validate with structural analogs. Compare results with compounds sharing the triazolo-pyridazine core but differing in substituents .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to identify key binding residues. Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with mutagenesis studies to validate predicted interactions .
Q. How should researchers address spectral overlap in NMR data for this compound?
For overlapping proton signals (e.g., aromatic protons in triazolo-pyridazine), use 2D NMR techniques (COSY, HSQC) to assign peaks. For complex splitting patterns, employ higher-field instruments (≥500 MHz) or deuterated solvents to enhance resolution .
Q. What are the potential metabolic pathways of this compound in vivo?
Predict Phase I metabolism (e.g., oxidation via CYP450 enzymes) using software like MetaSite. Synthesize and test metabolites (e.g., hydroxylated derivatives) for activity. Confirm pathways with liver microsome assays and LC-HRMS .
Methodological Tables
Table 1: Key NMR Assignments for Structural Confirmation
| Proton Group | Expected δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imidazole-CH₃ | 2.20–2.25 | Singlet | |
| Pyrrolidine N-CH₂ | 2.80–3.50 | Multiplet | |
| Acetamide C=O | ~170 (¹³C) | - |
Table 2: Common Synthetic Challenges and Solutions
Key Notes
- Contradictions in Evidence : While most studies emphasize amide coupling for synthesis, alternative routes (e.g., Mitsunobu reaction) are not validated for this compound. Cross-validate with analogs .
- Critical Gaps : Limited data exist on the compound’s pharmacokinetics. Prioritize in vitro ADME assays early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
